TUG-424

Catalog No.
S546063
CAS No.
1082058-99-8
M.F
C18H16O2
M. Wt
264.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TUG-424

CAS Number

1082058-99-8

Product Name

TUG-424

IUPAC Name

3-[4-[2-(2-methylphenyl)ethynyl]phenyl]propanoic acid

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

InChI

InChI=1S/C18H16O2/c1-14-4-2-3-5-17(14)12-10-15-6-8-16(9-7-15)11-13-18(19)20/h2-9H,11,13H2,1H3,(H,19,20)

InChI Key

FODHWOBAQBTTFS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C#CC2=CC=C(C=C2)CCC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-(o-tolylethynyl)phenyl)propanoic acid, TUG-424, TUG424

Canonical SMILES

CC1=CC=CC=C1C#CC2=CC=C(C=C2)CCC(=O)O

Description

The exact mass of the compound 3-(4-(o-Tolylethynyl)phenyl)propanoic acid is 264.115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TUG-424, chemically known as 3-(4-(o-Tolylethynyl)phenyl)propanoic acid, is a potent and selective agonist of the free fatty acid receptor 1 (FFA1/GPR40). It has a molecular formula of C₁₈H₁₆O₂ and a molecular weight of 264.32 g/mol. TUG-424 is recognized for its significant role in glucose metabolism, particularly in enhancing glucose-stimulated insulin secretion, making it a compound of interest in diabetes research and therapeutic development .

Typical of organic compounds, especially those containing carboxylic acid and alkyne functional groups. The primary reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Reduction: Transformation of the alkyne to an alkene or alkane under suitable conditions.
  • Electrophilic Aromatic Substitution: Involves substitution reactions on the aromatic rings present in the structure.

These reactions are essential for modifying TUG-424 to explore its derivatives and enhance its biological activity.

TUG-424 exhibits significant biological activity as an agonist of the GPR40 receptor, which is implicated in various metabolic processes. Its biological effects include:

  • Insulin Secretion: Activates glucose-dependent insulin secretion from pancreatic beta cells, with an effective concentration (EC50) of approximately 32 nM .
  • Potential Antidiabetic Effects: Enhances glucose tolerance and may contribute to improved metabolic profiles in diabetic models.
  • Cardiovascular Benefits: Some studies suggest potential protective effects on cardiovascular health through modulation of fatty acid metabolism .

The synthesis of TUG-424 typically involves several organic reactions, including:

  • Preparation of the Alkyne: The synthesis begins with the formation of the alkyne moiety, which can be achieved through coupling reactions.
  • Formation of the Propanoic Acid: The propanoic acid part is synthesized via standard carboxylic acid formation methods.
  • Coupling Reaction: The final step involves coupling the alkyne with the aromatic phenyl group to yield TUG-424.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

TUG-424 has several applications, particularly in biomedical research:

  • Diabetes Research: Investigated as a potential therapeutic agent for type 2 diabetes due to its role in enhancing insulin secretion.
  • Pharmacological Studies: Used in studies exploring GPR40 receptor signaling pathways and their implications in metabolic diseases.
  • Drug Development: Serves as a lead compound for developing new drugs targeting metabolic disorders .

Studies on TUG-424 have focused on its interactions with various biological systems:

These interaction studies are crucial for understanding the full therapeutic potential of TUG-424 and its mechanisms of action .

Similar Compounds

TUG-424 shares structural and functional similarities with several other compounds that also target GPR40 or related receptors. Here are some comparable compounds:

Compound NameStructure TypeUnique Feature
GW9508Fatty Acid DerivativeDual agonist for GPR40 and GPR120
CAY10587Related Fatty Acid AgonistSelective for GPR40
TAK-875GPR40 AgonistDeveloped specifically for diabetes therapy
MK-8666Fatty Acid Receptor AgonistInvestigated for metabolic syndrome

Uniqueness of TUG-424

TUG-424 is distinguished by its high selectivity for the FFA1 receptor compared to other compounds, which may activate multiple receptors. Its specific action on glucose-stimulated insulin secretion positions it uniquely among similar compounds, making it a valuable candidate for further research and potential therapeutic applications in diabetes management .

Synthetic Routes and Methodologies

TUG-424 (3-(4-(o-tolylethynyl)phenyl)propanoic acid) represents a sophisticated synthetic target that requires multi-step organic synthesis approaches [1] [2]. The compound belongs to the class of alkyne-containing propanoic acid derivatives and serves as a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist with significant therapeutic potential [3] [5].

The synthetic strategy demonstrates excellent regioselectivity and provides access to TUG-424 in moderate to high yields. The route has been optimized to minimize the number of synthetic steps while maintaining high purity standards required for biological evaluation [1] [2]. Alternative synthetic approaches have been explored, including variations in the order of functional group installation and different protecting group strategies, but the core methodology remains consistent across different research groups.

Key Intermediates and Reactions

The synthesis of TUG-424 proceeds through several critical intermediates, each requiring specific reaction conditions and careful purification [1] [2]. The initial Wittig reaction represents the first key transformation, where 4-bromoaldehyde substrates undergo olefination with phosphonium ylides generated in situ from ethyl bromoacetate and triphenylphosphine. This reaction establishes the propanoic acid chain precursor and proceeds under mild conditions at room temperature using appropriate base solvents.

The subsequent reduction step employs sodium borohydride in the presence of catalytic cobalt chloride to selectively reduce the alkene functionality while preserving the aromatic bromide for later coupling reactions [1] [2]. This transformation requires careful control of reaction conditions to prevent over-reduction or unwanted side reactions.

The Sonogashira coupling reaction represents the most critical step in the synthetic sequence, forming the characteristic alkyne linkage between the aromatic rings [1] [2]. This palladium-catalyzed cross-coupling utilizes bis(triphenylphosphine)palladium(II) chloride as the catalyst and copper(I) iodide as co-catalyst, with diisopropylamine serving as the base. The reaction proceeds under mild conditions at room temperature and demonstrates excellent functional group tolerance.

The final hydrolysis step converts the ethyl ester to the corresponding carboxylic acid using standard base-mediated conditions with sodium hydroxide or potassium hydroxide [1] [2]. This transformation proceeds quantitatively under aqueous basic conditions with gentle heating.

Purification Techniques

The purification of TUG-424 and its synthetic intermediates requires sophisticated chromatographic techniques to achieve the high purity standards necessary for biological evaluation [1] [2]. Flash column chromatography on silica gel represents the primary purification method, utilizing carefully optimized solvent systems to separate the desired product from unreacted starting materials and byproducts.

The purification process typically employs gradient elution techniques, beginning with non-polar solvent mixtures and gradually increasing polarity to elute the target compound [1] [2]. Hexane and ethyl acetate mixtures are commonly used, with the exact ratio determined by thin-layer chromatography monitoring of the reaction progress and product polarity.

Recrystallization techniques may be employed as a secondary purification method, particularly for the final product TUG-424 [3] . The compound's solubility profile, being soluble in dimethyl sulfoxide but insoluble in water, influences the choice of recrystallization solvents. Appropriate solvent systems are selected to maximize product recovery while achieving the required purity levels.

High-performance liquid chromatography (HPLC) serves as both an analytical tool and a preparative purification method for achieving pharmaceutical-grade purity [3] [6]. The technique provides precise control over separation parameters and allows for the removal of closely related impurities that may not be readily separated by conventional column chromatography.

Analytical Characterization of Synthetic Products

Comprehensive analytical characterization of TUG-424 employs multiple complementary techniques to confirm structural identity, purity, and quality [3] [6]. High-performance liquid chromatography (HPLC) serves as the primary method for purity determination, consistently demonstrating compound purity levels of ≥98% for research-grade material. The technique provides quantitative analysis and enables the detection of structurally related impurities that may arise during synthesis.

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation through detailed analysis of 1H and 13C chemical shifts [1] [2]. The technique validates the molecular structure and confirms the presence of characteristic functional groups, including the alkyne linkage, aromatic rings, and carboxylic acid functionality. Two-dimensional NMR experiments may be employed to establish connectivity patterns and confirm regiochemistry.

Mass spectrometry (MS) analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments [7] [8]. The technique typically shows the protonated molecular ion at m/z 265.12, consistent with the molecular formula C18H16O2. Fragmentation patterns provide additional structural information and help identify potential impurities.

Infrared spectroscopy (IR) identifies characteristic functional groups through vibrational frequency analysis [1] [2]. The technique confirms the presence of carboxylic acid C=O stretching, alkyne C≡C stretching, and aromatic C-H stretching vibrations. Elemental analysis validates the empirical formula, typically showing carbon: 81.79%, hydrogen: 6.10%, and oxygen: 12.11% [3] .

Green Chemistry Approaches for TUG-424 Synthesis

The development of environmentally sustainable synthetic approaches for TUG-424 synthesis represents an important area of ongoing research, addressing the growing need for green chemistry methodologies in pharmaceutical synthesis [9] [10]. Traditional synthetic routes for TUG-424 involve the use of palladium catalysts, organic solvents, and multi-step purification procedures that generate significant waste streams.

Green chemistry principles can be applied to TUG-424 synthesis through several approaches, including the development of more atom-efficient reactions, the use of renewable starting materials, and the implementation of catalytic systems that minimize heavy metal usage [9] [10]. The Sonogashira coupling reaction, being central to TUG-424 synthesis, represents a particular target for green chemistry optimization.

Copper-free Sonogashira coupling methodologies have been developed that eliminate the need for copper co-catalysts, reducing both cost and environmental impact [11] [12]. These approaches utilize optimized palladium catalyst systems and alternative base systems to achieve efficient cross-coupling reactions under mild conditions. The elimination of copper reduces the potential for heavy metal contamination and simplifies purification procedures.

Solvent selection represents another important consideration in green synthesis approaches [9] [10]. The replacement of traditional organic solvents with more environmentally benign alternatives, such as water-based reaction media or bio-derived solvents, can significantly reduce the environmental footprint of TUG-424 synthesis. However, the hydrophobic nature of the substrates and products presents challenges for aqueous-based synthetic approaches.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

264.115029749 g/mol

Monoisotopic Mass

264.115029749 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

TUG-424

Dates

Last modified: 08-15-2023
1: Hagesaether E, Christiansen E, Due-Hansen ME, Ulven T. Mucus can change the
2: Christiansen E, Due-Hansen ME, Urban C, Grundmann M, Schmidt J, Hansen SV,
3: Christiansen E, Urban C, Merten N, Liebscher K, Karlsen KK, Hamacher A,

Explore Compound Types